(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
Brand Name: Vulcanchem
CAS No.: 820250-71-3
VCID: VC16786077
InChI: InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3;
SMILES:
Molecular Formula: C15H20OSn
Molecular Weight: 335.03 g/mol

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane

CAS No.: 820250-71-3

Cat. No.: VC16786077

Molecular Formula: C15H20OSn

Molecular Weight: 335.03 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane - 820250-71-3

Specification

CAS No. 820250-71-3
Molecular Formula C15H20OSn
Molecular Weight 335.03 g/mol
IUPAC Name (3-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane
Standard InChI InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3;
Standard InChI Key HBOUYWXAHPRUKG-UHFFFAOYSA-N
Canonical SMILES COC(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C

Introduction

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound with the molecular formula C15H20OSn and a molecular weight of approximately 335.03 g/mol. This compound is characterized by its unique structure, which includes a trimethylstannane group attached to a methoxy-substituted phenylpentene backbone. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, which is essential for forming carbon-carbon bonds in synthetic chemistry.

Structural Features

The molecular structure of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane includes:

  • A methoxy group (-OCH₃), which contributes to its electronic properties.

  • A phenyl group (-C₆H₅), providing aromaticity and potential π–π interactions.

  • A trimethylstannane moiety (-Sn(CH₃)₃), which enhances its reactivity in coupling reactions.

The compound's alkenylic framework combined with the trimethylstannane group makes it highly versatile for synthetic applications.

PropertyValue
Molecular FormulaC15H20OSn
Molecular Weight335.03 g/mol
CAS Number820250–71–3

Synthesis

The synthesis of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves:

  • Starting Material: 3-Methoxy-5-phenylpent-1-en-4-yn-2-ol.

  • Reagent: Trimethyltin chloride.

  • Catalyst/Base: Triethylamine.

  • Solvent: Dichloromethane (DCM).

  • Reaction Conditions: Temperature maintained between 0°C and 25°C to optimize yield and purity.

The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the starting material is replaced by the trimethylstannane moiety.

Applications

(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane has diverse applications across various fields:

Reactivity and Mechanisms

The compound's reactivity stems from its functional groups:

  • The trimethylstannane moiety acts as a nucleophile or electrophile depending on the reaction conditions.

  • The methoxy and phenyl groups can participate in hydrogen bonding or π–π interactions, influencing reaction pathways.

Key reactions involving this compound include:

  • Stille Coupling: Formation of carbon-carbon bonds with organic halides or pseudohalides.

  • Substitution Reactions: Replacement of the trimethylstannane group with other functional groups.

Comparative Analysis

To highlight its uniqueness, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can be compared with similar organotin compounds:

Compound NameStructural FeaturesApplications
TrimethylstannylacetyleneAlkyne with trimethylstannyl groupUsed in polymerization
(E)-4-(Trimethylstannyl)-3-methylbuteneAlkenylic compound with trimethylstannylStereochemical studies
1-(Trimethylstannyl)-1H-pyrroleHeterocyclic structure with stannyl groupPotential biological activity

Research Directions

Recent studies focus on:

  • Optimizing synthetic methodologies for higher yields and purity.

  • Exploring its potential biological activities through bioassays.

  • Investigating alternative applications in catalysis and material sciences.

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